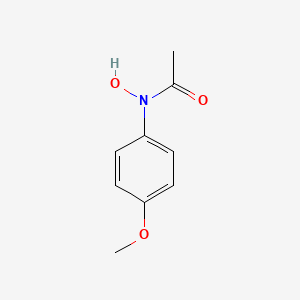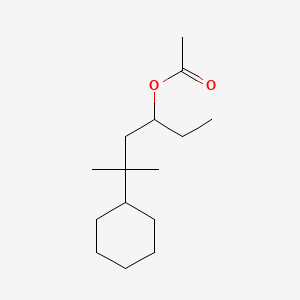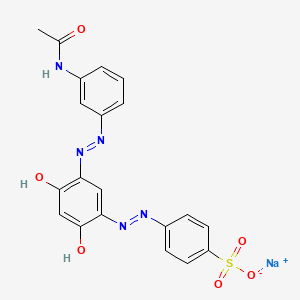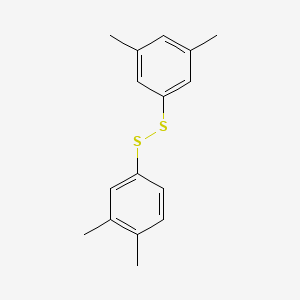![molecular formula C9H18ClNS2 B13783757 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride CAS No. 947534-15-8](/img/structure/B13783757.png)
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is a chemical compound known for its unique spiro structure, which includes both sulfur and nitrogen atoms.
Méthodes De Préparation
The synthesis of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride typically involves the reaction of appropriate precursors under specific conditions. The synthetic routes often include the use of sulfur and nitrogen-containing reagents, followed by cyclization to form the spiro structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Applications De Recherche Scientifique
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications .
Mécanisme D'action
The mechanism of action of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride can be compared with other spiro compounds such as:
1-oxa-9-azaspiro[5.5]undecane: This compound has an oxygen atom in place of one of the sulfur atoms, leading to different chemical properties and reactivity.
1,5-Dithia-9-azaspiro[5.6]dodecane: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics. The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
947534-15-8 |
|---|---|
Formule moléculaire |
C9H18ClNS2 |
Poids moléculaire |
239.8 g/mol |
Nom IUPAC |
1,5-dithia-10-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C9H17NS2.ClH/c1-3-9(4-6-10-5-1)11-7-2-8-12-9;/h10H,1-8H2;1H |
Clé InChI |
UCSFBYJQMXLFHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNC1)SCCCS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
(2-propanolato)-](/img/structure/B13783717.png)





![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


